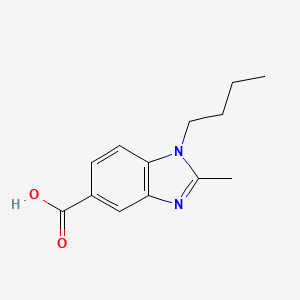

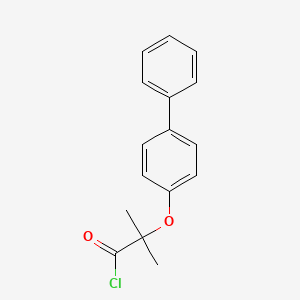

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride” is a specialty product used for proteomics research . Its molecular formula is C15H13ClO2 and has a molecular weight of 260.72 .

Synthesis Analysis

The synthesis of biphenyl derivatives involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . For example, Dimethyl(2-([biphenyl]-4-yl)-2-oxoethyl)phosphonate was synthesized by stirring biphenyl with trifluoroacetic anhydride (TFAA), which was then treated with dimethylphosphonoacetic acid and phosphoric acid .Molecular Structure Analysis

The molecular structure of “2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride” consists of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Aplicaciones Científicas De Investigación

Synthesis of Biphenyl Derivatives

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride: is a key intermediate in the synthesis of biphenyl derivatives. These derivatives are crucial in the development of drugs, agricultural products, and organic light-emitting diodes (OLEDs). The compound’s ability to undergo various metalated chemical reactions, such as Wurtz–Fittig and Ullmann couplings, makes it a valuable asset in organic chemistry .

Medicinal Chemistry

In medicinal chemistry, biphenyl structures are foundational backbones due to their presence in many active pharmaceutical ingredients (APIs). The compound can be used to create antiandrogenic, immunosuppressant, and antifungal medications, among others. Its versatility in forming biaryl scaffolds is significant for developing new therapeutic agents .

Liquid Crystal Production

The biphenyl moiety of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is essential for the production of basic liquid crystals. These materials are pivotal for display technologies, including LCD screens found in watches, calculators, and televisions .

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the formation of ketones. For example, it can react with oxalyl chloride in the presence of AlCl3 to produce 4,4′-biphenyl ketone , which has applications in various synthetic pathways .

Proteomics Research

As a biochemical tool, 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is utilized in proteomics research. It can be employed in the study of protein interactions and functions, which is fundamental for understanding biological processes and disease mechanisms .

Development of Anti-Inflammatory Drugs

The biphenyl nucleus of this compound is instrumental in the development of non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to contribute to the anti-inflammatory properties of drugs like fenbufen and flurbiprofen .

Topical Retinoid Applications

Derivatives of biphenyl compounds, such as 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride , are used in the synthesis of third-generation topical retinoids like adapalene. These are applied in the treatment of acne vulgaris and have anti-inflammatory and antibacterial properties .

Anticancer Drug Synthesis

The compound’s structural features make it a candidate for the synthesis of anticancer drugs. Its biphenyl core can be modified to target specific pathways in cancer cells, offering a pathway to novel oncological treatments .

Propiedades

IUPAC Name |

2-methyl-2-(4-phenylphenoxy)propanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQPBPWAAZSNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)

![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)